molecular formula C20H25N7O2 B2495006 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920373-82-6

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

Cat. No. B2495006
CAS RN: 920373-82-6
M. Wt: 395.467
InChI Key: OEHGXZMGWBUALE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves multistep reactions, starting from specific phenylpiperazinyl phenols and proceeding through various transformations, including hydrazinolysis, acylation, and cyclization processes. Such methods yield compounds with potential biological activities, as demonstrated in the synthesis and characterization of related compounds (Lv et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated through techniques like IR, NMR, and single crystal X-ray diffraction. These methods provide insights into the arrangement of atoms and the geometric configuration of the molecule, essential for understanding its chemical behavior and interaction with biological targets (Lv et al., 2019).

Chemical Reactions and Properties

Compounds with triazolo[4,5-d]pyrimidin and piperazine moieties participate in various chemical reactions, including nucleophilic substitution and ring closure, leading to the formation of complex heterocyclic structures. Their reactivity is influenced by the functional groups present, which can be modified to yield derivatives with altered chemical and biological properties (El-Agrody et al., 2001).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline form, are crucial for their application in various fields. Single crystal X-ray diffraction analysis helps determine the crystal structure, providing valuable information for understanding the compound's physical characteristics (Hu et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are defined by the compound's molecular structure. Studies on related compounds show that modifications at specific sites on the molecule can significantly alter its chemical behavior, affecting its potential applications (Baklykov et al., 2019).

Future Directions

The future research on this compound could focus on further elucidating its mechanism of action, optimizing its synthesis, and exploring its potential applications in various fields. This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-3-4-8-17(28)25-9-11-26(12-10-25)19-18-20(22-14-21-19)27(24-23-18)15-6-5-7-16(13-15)29-2/h5-7,13-14H,3-4,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHGXZMGWBUALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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